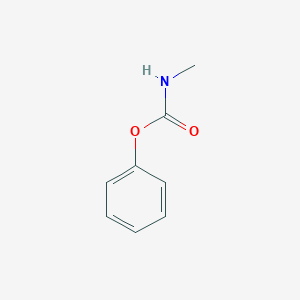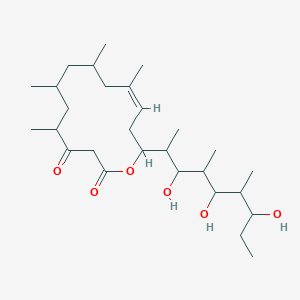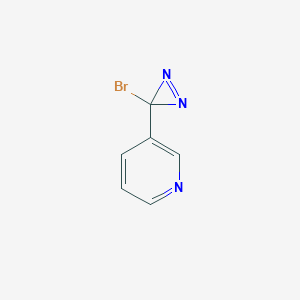
3-(3-Bromo-3H-diazirin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-3H-diazirin-3-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a photoaffinity labeling agent that can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the use of ultraviolet light to activate the diazirine group. This results in the formation of a highly reactive carbene, which can covalently attach to nearby functional groups on proteins or nucleic acids. This covalent attachment allows for the identification of the binding sites of small molecules on proteins or nucleic acids.
Biochemische Und Physiologische Effekte
3-(3-Bromo-3H-diazirin-3-yl)pyridine has no known biochemical or physiological effects on its own. However, when used as a photoaffinity labeling agent, it can help identify the binding sites of small molecules on proteins or nucleic acids, which can lead to the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine as a photoaffinity labeling agent is its high yield of synthesis. This makes it a cost-effective method for producing the compound. Additionally, its ability to identify the binding sites of small molecules on proteins or nucleic acids makes it a valuable tool in drug discovery.
One of the limitations of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine is its dependence on ultraviolet light for activation. This limits its use to experiments that can be carried out under ultraviolet light. Additionally, the covalent attachment of the carbene to nearby functional groups can sometimes result in non-specific labeling, which can complicate data interpretation.
Zukünftige Richtungen
The use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in scientific research is still relatively new, and there are many future directions for its use. One direction is the development of new methods for activating the diazirine group without the use of ultraviolet light. This would expand the range of experiments that can be carried out using this compound.
Another direction is the development of new photoaffinity labeling agents that can be used in conjunction with 3-(3-Bromo-3H-diazirin-3-yl)pyridine. This would allow for the identification of multiple binding sites on proteins or nucleic acids, which could lead to the development of more effective drugs.
Finally, the use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in vivo is an area of future research. Currently, its use is limited to in vitro experiments. However, the development of new methods for delivering the compound to living cells could open up new avenues for drug discovery.
Synthesemethoden
The synthesis of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the reaction of 3-bromo-3H-diazirine and pyridine in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically high, making it a cost-effective method for producing 3-(3-Bromo-3H-diazirin-3-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-3H-diazirin-3-yl)pyridine is widely used in scientific research as a photoaffinity labeling agent. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound is particularly useful in identifying the binding sites of small molecules on proteins, which is crucial for drug discovery.
Eigenschaften
CAS-Nummer |
127458-80-4 |
|---|---|
Produktname |
3-(3-Bromo-3H-diazirin-3-yl)pyridine |
Molekularformel |
C6H4BrN3 |
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
3-(3-bromodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4BrN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
InChI-Schlüssel |
YXVGTYSFDDCEEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
Kanonische SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
Synonyme |
Pyridine, 3-(3-bromo-3H-diazirin-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



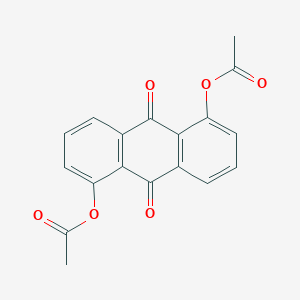
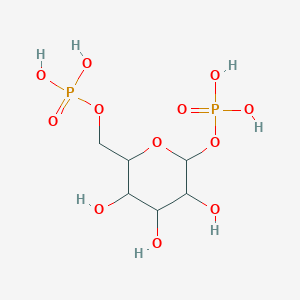
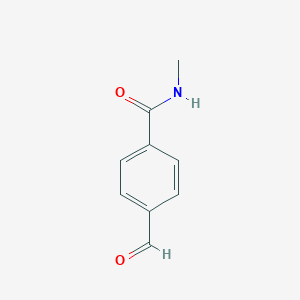
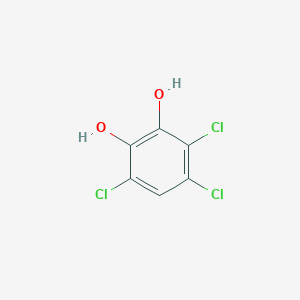
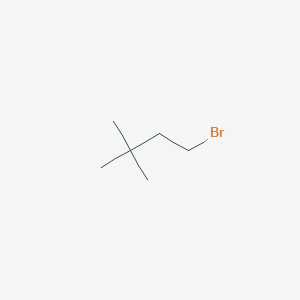

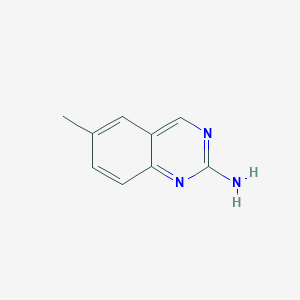
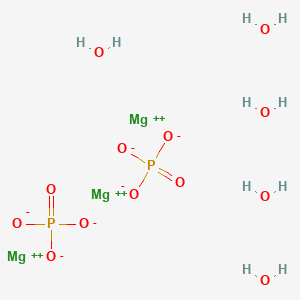
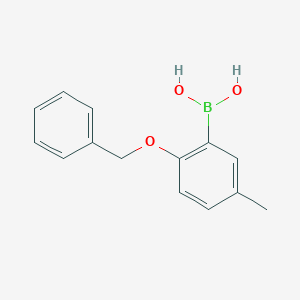

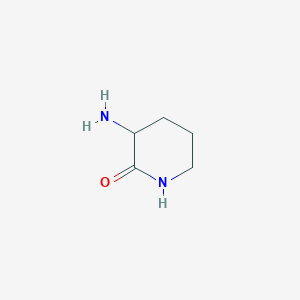
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
